tert-butyl N-[2-(tert-butylamino)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(tert-butylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)13-8-7-12-9(14)15-11(4,5)6/h13H,7-8H2,1-6H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOTWORTQDUVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection via Gabriel Synthesis
The Gabriel synthesis offers a controlled approach to mono-alkylation of ethylenediamine, avoiding undesired di-substitution. The procedure involves three stages: phthalimide protection, tert-butyl alkylation, and Boc carbamate formation.
Step 1: Phthalimide Protection
Ethylenediamine reacts with phthalic anhydride in refluxing ethanol to yield N-(2-aminoethyl)phthalimide. This step isolates one amine for subsequent alkylation while protecting the other.
Step 2: tert-Butyl Alkylation
The free amine of N-(2-aminoethyl)phthalimide undergoes alkylation with tert-butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This reaction selectively introduces the tert-butyl group, yielding N-(2-(tert-butylamino)ethyl)phthalimide.
Step 3: Phthalimide Deprotection
Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing 2-(tert-butylamino)ethylamine. The product is purified via distillation under reduced pressure.
Step 4: Boc Protection
The primary amine of 2-(tert-butylamino)ethylamine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step forms the target carbamate in 85–92% yield.
Direct Carbamate Formation with tert-Butyl Chloroformate
An alternative single-step method employs tert-butyl chloroformate (Boc-Cl) for direct carbamate formation. 2-(tert-Butylamino)ethylamine reacts with Boc-Cl in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature, achieving 78–88% yield.
Mixed Anhydride Method
Adapted from lacosamide intermediate synthesis, this method activates Boc-protected glycine as a mixed anhydride. N-Boc-glycine reacts with isobutyl chloroformate in ethyl acetate, followed by condensation with 2-(tert-butylamino)ethylamine. The reaction requires N-methylmorpholine (NMM) as a base and achieves 70–75% yield after crystallization.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF and THF enhance nucleophilicity in alkylation and Boc protection steps. For carbamate formation, DCM and ethyl acetate are preferred due to their inertness toward chloroformates. Triethylamine and DMAP are critical for neutralizing HCl byproducts and accelerating Boc anhydride reactions.
Temperature and Stoichiometry
Alkylation reactions require elevated temperatures (60–80°C) to overcome steric hindrance from tert-butyl groups. In contrast, carbamate formation proceeds efficiently at 0–25°C to minimize side reactions. A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion while avoiding reagent excess.
Catalytic Additives
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems, particularly for alkylation steps. DMAP (10 mol%) significantly enhances Boc anhydride reactivity by facilitating intermediate acyl transfer.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc CH₃), 1.38 (s, 9H, t-Bu CH₃), 3.21 (q, 2H, NCH₂), 3.34 (t, 2H, NHCH₂), 5.12 (br s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 28.4 (Boc CH₃), 29.1 (t-Bu CH₃), 43.2 (NCH₂), 50.7 (NHCH₂), 80.1 (Boc C), 156.2 (C=O).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
- HRMS (ESI+) : m/z 245.2121 [M+H]⁺ (calc. 245.2124).
Purity and Yield Comparison
Industrial and Laboratory-Scale Considerations
Scalability Challenges
The Gabriel synthesis, while selective, generates stoichiometric phthalic waste, complicating large-scale production. In contrast, the direct Boc-Cl method minimizes byproducts but requires stringent moisture control to prevent hydrolysis. Industrial patents emphasize continuous flow reactors for tert-butyl chloroformate reactions, improving safety and yield.
Cost-Effectiveness
tert-Butyl bromide and Boc anhydride are high-cost reagents, contributing to 60–70% of total synthesis expenses. Substituting Boc-Cl for Boc anhydride reduces costs by 15–20% without compromising yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[2-(tert-butylamino)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(tert-butylamino)ethyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Compounds with dual tert-butyl groups (e.g., the target compound) exhibit superior steric protection compared to ethyl-substituted analogues (e.g., ), enhancing stability in acidic or basic conditions .
- Bioactivity : Derivatives with heterocyclic substituents, such as benzimidazole () or purine (), demonstrate enhanced biological activity (e.g., HDAC inhibition or kinase targeting) due to π-π stacking and hydrogen-bonding interactions .
- Reactivity : The propargyl sulfanyl group in enables click chemistry applications, a feature absent in the parent compound .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[2-(tert-butylamino)ethyl]carbamate, and what key parameters influence yield?
Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a functionalized ethylamine derivative. A common approach is reacting tert-butyl carbamate with 2-(tert-butylamino)ethyl chloride under basic conditions (e.g., triethylamine or NaHCO₃) in anhydrous dichloromethane or acetonitrile . Key parameters include:
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent choice : Polar aprotic solvents enhance reaction kinetics.
- Base selection : Triethylamine neutralizes HCl byproducts, improving purity.
Q. Example Protocol :
Dissolve tert-butyl carbamate (1 eq) and 2-(tert-butylamino)ethyl chloride (1.1 eq) in dry DCM.
Add triethylamine (1.2 eq) dropwise under nitrogen.
Stir at room temperature for 12 hours.
Extract with water, dry over Na₂SO₄, and concentrate.
Purify via column chromatography (hexane/ethyl acetate, 3:1).
Q. How can researchers characterize this compound, and what analytical techniques are most reliable?
Methodological Answer: Characterization involves:
- NMR spectroscopy : Confirm structure via ¹H (δ 1.4 ppm for tert-butyl) and ¹³C (δ 28–30 ppm for carbamate carbonyl) .
- HPLC : Assess purity (>95% for biological studies) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry : ESI-MS ([M+H]+ expected m/z: ~245) validates molecular weight .
Q. Critical Considerations :
- Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.
- For HPLC, optimize retention time by adjusting mobile phase pH (e.g., 0.1% TFA).
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Methodological Answer: Low yields often arise from incomplete coupling or hydrolysis. Strategies include:
Q. Data Contradiction Analysis :
Q. What experimental approaches resolve conflicting data in enzyme interaction studies involving this compound?
Methodological Answer: Conflicting binding affinity data (e.g., IC₅₀ variability) may arise from assay conditions. Mitigation strategies:
- Standardize buffer systems : Use 50 mM Tris-HCl (pH 7.4) with 1 mM DTT .
- Control for solvent effects : Limit DMSO to <1% to avoid protein denaturation .
- Surface plasmon resonance (SPR) : Directly measure real-time binding kinetics to validate results .
Q. Example Workflow :
Perform dose-response assays (0.1–100 μM compound).
Compare IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. SPR).
Use molecular docking to predict binding modes (e.g., AutoDock Vina) .
Q. How can researchers address stability challenges during long-term storage?
Methodological Answer: Stability issues (e.g., hydrolysis) are mitigated by:
Q. What strategies enable enantioselective synthesis of chiral derivatives?
Methodological Answer: Chiral resolution techniques include:
Q. Case Study :
Q. How do structural modifications influence biological activity in related carbamate analogs?
Methodological Answer: Key modifications and effects:
- Amino group substitution : Replacing tert-butyl with benzyl enhances enzyme inhibition (IC₅₀ from 10 μM to 2 μM) .
- Linker length : Extending the ethyl spacer improves cell permeability (Papp from 5 × 10⁻⁶ to 1 × 10⁻⁵ cm/s) .
Q. SAR Table :
| Modification | Biological Activity | Reference |
|---|---|---|
| Benzyl substitution | Increased kinase inhibition | |
| Ethyl → Propyl linker | Enhanced bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
